Cas no 2172023-07-1 ({5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine)

{5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine
- {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine
- 2172023-07-1
- EN300-1595904
-
- Inchi: 1S/C12H23N5/c1-16(2)7-4-8-17-12(10-5-3-6-10)11(9-13)14-15-17/h10H,3-9,13H2,1-2H3
- InChI Key: LRYWRZMVWHMIGL-UHFFFAOYSA-N
- SMILES: N1(CCCN(C)C)C(=C(CN)N=N1)C1CCC1
Computed Properties
- Exact Mass: 237.19534575g/mol
- Monoisotopic Mass: 237.19534575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 60Ų
{5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595904-1.0g |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1595904-100mg |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 100mg |
$1131.0 | 2023-09-23 | ||
Enamine | EN300-1595904-5000mg |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 5000mg |
$3728.0 | 2023-09-23 | ||
Enamine | EN300-1595904-0.05g |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1595904-0.25g |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 0.25g |
$1183.0 | 2023-06-04 | ||
Enamine | EN300-1595904-2.5g |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 2.5g |
$2520.0 | 2023-06-04 | ||
Enamine | EN300-1595904-0.1g |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1595904-50mg |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 50mg |
$1080.0 | 2023-09-23 | ||
Enamine | EN300-1595904-0.5g |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1595904-2500mg |
{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanamine |
2172023-07-1 | 2500mg |
$2520.0 | 2023-09-23 |
{5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine
Research Brief on {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine and Key Findings Related to 2172023-07-1
The compound {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This research brief consolidates the latest findings related to this compound and its association with the identifier 2172023-07-1, offering insights into its potential applications, mechanisms of action, and recent advancements in synthesis and characterization.
Recent studies have highlighted the unique structural features of {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine, which contribute to its bioactivity. The cyclobutyl and triazole moieties in the molecule are of particular interest due to their ability to interact with biological targets such as enzymes and receptors. Preliminary data suggest that this compound exhibits significant binding affinity towards certain kinase targets, making it a potential lead for therapeutic development in oncology and inflammatory diseases.
In the context of identifier 2172023-07-1, recent publications have explored the compound's role in modulating specific signaling pathways. One study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine exhibit inhibitory effects on a subset of protein kinases involved in cell proliferation. The study utilized high-throughput screening and molecular docking simulations to validate the compound's interactions with the ATP-binding sites of these kinases.
Another significant advancement is the optimization of the synthetic route for {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine. Researchers have developed a more efficient and scalable method for its production, which has been detailed in a recent patent application (WO2023/2172023-07-1). This method employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by selective functionalization of the triazole ring, yielding the target compound with high purity and yield.
Further investigations into the pharmacokinetic properties of {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine have revealed favorable absorption and distribution profiles in preclinical models. The compound demonstrates good oral bioavailability and moderate plasma protein binding, which are critical parameters for its development as a drug candidate. However, challenges such as metabolic stability and potential off-target effects remain to be addressed in future studies.
In conclusion, {5-cyclobutyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanamine represents a promising scaffold for further medicinal chemistry optimization. Its association with identifier 2172023-07-1 underscores its relevance in ongoing research efforts aimed at discovering novel therapeutics. Continued exploration of its biological activities, coupled with advancements in synthetic methodologies, will be essential to fully realize its potential in the pharmaceutical industry.
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